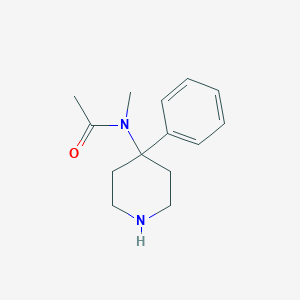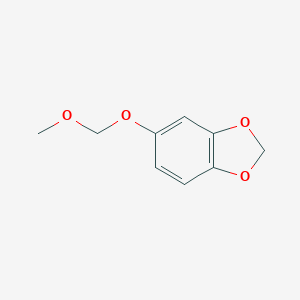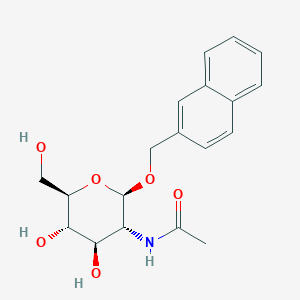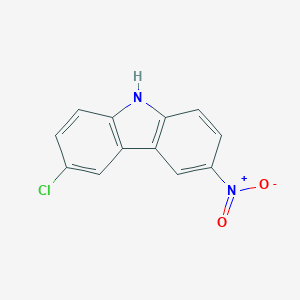
Bis(4-methoxybenzyl)amine
Vue d'ensemble
Description
Bis(4-methoxybenzyl)amine is an aromatic amine . It acts as a reagent for the synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors . It is also used in the preparation of (heteroarylamino)triazolamines as antiviral agents useful in the treatment of HCV infection .
Synthesis Analysis
Bis(4-methoxybenzyl)amine can be synthesized from readily available and inexpensive starting material 2,6-dichloro-4-methylnicotinic acid . The synthesis involves a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective SNAr amination .Molecular Structure Analysis
The molecular formula of Bis(4-methoxybenzyl)amine is C16H19NO2 . The IUPAC name is 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine . The InChI is InChI=1S/C16H19NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3 .Chemical Reactions Analysis
Bis(4-methoxybenzyl)amine acts as a reagent in the synthesis of various compounds. For instance, it is used in the synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors . It is also used in the preparation of (heteroarylamino)triazolamines as antiviral agents useful in the treatment of HCV infection .Physical And Chemical Properties Analysis
Bis(4-methoxybenzyl)amine has a molecular weight of 257.33 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 384.4±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.3±3.0 kJ/mol . The flash point is 160.9±13.2 °C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Pentanedioc Acid Derivatives
- Summary of Application: Bis(4-methoxybenzyl)amine is used as a reagent for the synthesis and biological evaluation of pentanedioc acid derivatives .
- Results or Outcomes: These pentanedioc acid derivatives are studied for their potential as farnesyltransferase inhibitors . Farnesyltransferase is an enzyme involved in the post-translational modification of proteins, and its inhibition is a target for anticancer drug development.
Preparation of (Heteroarylamino)triazolamines
- Summary of Application: Bis(4-methoxybenzyl)amine is also used in the preparation of (heteroarylamino)triazolamines .
- Results or Outcomes: These (heteroarylamino)triazolamines are studied for their antiviral properties, specifically in the treatment of HCV (Hepatitis C Virus) infection .
Amination Reaction of Functionalized Aryl Bromides
- Summary of Application: Bis(4-methoxybenzyl)amine is used in the amination reaction of functionalized aryl bromides .
- Results or Outcomes: The amination reaction of functionalized aryl bromides is a key step in the synthesis of various organic compounds .
Synthesis of Functionalized Organopolyphosphazenes
- Summary of Application: Bis(4-methoxybenzyl)amine is used in the synthesis of functionalized organopolyphosphazenes .
- Results or Outcomes: Functionalized organopolyphosphazenes have potential applications in various fields, including materials science and biomedicine .
Amination Reaction of Functionalized Aryl Bromides
- Summary of Application: Bis(4-methoxybenzyl)amine is used in the amination reaction of functionalized aryl bromides .
- Results or Outcomes: The amination reaction of functionalized aryl bromides is a key step in the synthesis of various organic compounds .
Synthesis of Analogs of Myoseverin, 8-Azapurine
Safety And Hazards
Bis(4-methoxybenzyl)amine is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKPDEWGANZHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351948 | |
| Record name | Bis(4-methoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxybenzyl)amine | |
CAS RN |
17061-62-0 | |
| Record name | Bis(4-methoxybenzyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17061-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-methoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis[(4-methoxyphenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)



![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)






